molecular formula C16H22N2O6S B10775006 2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine

2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine

カタログ番号: B10775006
分子量: 370.4 g/mol
InChIキー: GGXQONWGCAQGNA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a tartrate salt composed of two distinct moieties:

  • 2,3-Dihydroxybutanedioic acid (tartaric acid): A naturally occurring dicarboxylic acid with pKa = 2.93, widely used in pharmaceuticals for salt formation to enhance solubility and bioavailability .
  • 1-Methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine: A tetrahydropyrimidine derivative featuring a thiophene ring and an ethenyl bridge. This moiety is structurally related to anthelmintic agents like morantel and pyrantel, which target parasitic nematodes .

The compound is synthesized via condensation reactions involving substituted thieno-pyrimidinones and tartaric acid, as evidenced by its inclusion in veterinary pharmaceuticals such as Rumatel and Banminth II . Its dual-component structure enables synergistic effects, combining the pharmacological activity of the pyrimidine core with the physicochemical advantages of tartaric acid.

特性

IUPAC Name

2,3-dihydroxybutanedioic acid;1-methyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S.C4H6O6/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2;5-1(3(7)8)2(6)4(9)10/h4-6,9H,3,7-8H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXQONWGCAQGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC2=NCCCN2C.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26155-31-7
Record name Morantel tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Knoevenagel Condensation for Ethenyl Group Formation

The introduction of the (E)-ethenyl group is achieved through a Knoevenagel condensation between 3-methylthiophene-2-carbaldehyde and a pyrimidine precursor. A representative procedure involves reacting 1-methyl-5,6-dihydro-4H-pyrimidin-2-amine with 3-methylthiophene-2-carbaldehyde in the presence of a catalytic base (e.g., piperidine) under reflux in ethanol. The reaction proceeds via deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde and subsequent elimination of water to form the trans-(E)-ethenyl linkage.

Optimization Notes:

  • Solvent polarity influences reaction rate and stereoselectivity. Polar aprotic solvents (e.g., DMF) accelerate condensation but may reduce (E)-selectivity.

  • Microwave irradiation (250 W, 120°C) reduces reaction time from hours to minutes while maintaining yields above 85%.

Cyclization of Pyrimidine Precursors

The dihydro-4H-pyrimidine core is constructed via cyclocondensation of β-keto esters with amidines. For example, ethyl acetoacetate reacts with 1-methylguanidine in ethanol under acidic conditions to form 1-methyl-5,6-dihydro-4H-pyrimidin-2-amine, a key intermediate. The reaction mechanism involves nucleophilic attack by the guanidine’s amine group on the β-keto ester’s carbonyl carbon, followed by cyclodehydration.

Critical Parameters:

  • Acid catalysts (e.g., p-toluenesulfonic acid) enhance cyclization efficiency by protonating carbonyl groups.

  • Temperature control (60–80°C) prevents decomposition of thermally sensitive intermediates.

Salt Formation with 2,3-Dihydroxybutanedioic Acid

The final compound is obtained by combining the pyrimidine base with tartaric acid in a stoichiometric acid-base reaction.

Solvent Selection and Stoichiometry

A methanol-water mixture (7:3 v/v) is optimal for salt formation, balancing solubility and crystallization kinetics. The pyrimidine base (1 mol) and D-(-)-tartaric acid (1 mol) are dissolved under reflux (65°C) for 4–6 hours, yielding a supersaturated solution. Slow cooling to 25°C facilitates crystallization of the tartrate salt.

Yield and Purity Considerations:

  • Excess tartaric acid (1.2 equiv) improves yield but risks co-precipitating free acid; 1.05 equiv is ideal.

  • Water content >10% in methanol reduces enantiomeric impurities by enhancing solubility of undesired diastereomers.

Crystallization and Purification

The crude salt is purified via recrystallization from hot ethanol. Key steps include:

  • Dissolving the salt in minimal ethanol at 70°C.

  • Filtering to remove insoluble impurities.

  • Cooling to 0°C to precipitate high-purity crystals.

Analytical Validation:

  • HPLC: Purity >98% (C18 column, 0.1% H3PO4/ACN gradient).

  • 1H NMR (400 MHz, D2O): δ 6.95 (d, J = 16 Hz, 1H, CH=CH), 6.82 (s, 1H, thiophene-H), 3.45 (m, 4H, pyrimidine-H2), 2.55 (s, 3H, CH3).

Comparative Analysis of Synthetic Routes

The table below contrasts two methods for preparing the pyrimidine base:

ParameterTraditional RefluxMicrowave-Assisted
Reaction Time6–8 hours5–10 minutes
Yield (%)75–8085–95
Energy ConsumptionHighLow
(E)-Selectivity88:1293:7

Microwave irradiation significantly enhances efficiency and stereoselectivity by enabling rapid, uniform heating.

Challenges and Mitigation Strategies

Stereochemical Control

The (E)-configuration of the ethenyl group is critical for biological activity. Undesired (Z)-isomers form via photochemical isomerization during prolonged reflux. Mitigation includes:

  • Conducting reactions under inert atmosphere (N2/Ar).

  • Using amber glassware to minimize light exposure.

Hygroscopicity of Tartrate Salt

The tartrate salt is hygroscopic, requiring storage in desiccators (silica gel). Pre-drying solvents (molecular sieves) and low-humidity environments (<30% RH) prevent hydrate formation.

Scalability and Industrial Applications

Pilot-scale batches (10 kg) employ continuous flow reactors for the Knoevenagel step, reducing processing time by 40% compared to batch reactors. The tartrate salt’s low aqueous solubility (1.2 mg/mL at 25°C) makes it suitable for sustained-release formulations .

科学的研究の応用

Anti-inflammatory and Analgesic Agents

Research has shown that derivatives of pyrimidine compounds exhibit notable anti-inflammatory properties. A study synthesized a series of thienotriazolopyrimidine derivatives that demonstrated significant anti-inflammatory and analgesic activities in formalin-induced paw edema models. The most active compounds showed a high safety margin and were well tolerated by experimental animals, indicating their potential for therapeutic use .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. A related study on novel pyrido[2,3-d]pyrimidine derivatives revealed significant inhibitory effects against various bacterial strains. The presence of specific moieties such as benzothiazole and thiophene enhanced the antimicrobial activity of these compounds, suggesting that similar modifications could improve the efficacy of the target compound .

Anticancer Potential

The anticancer activities of pyrimidine derivatives have been extensively studied. The synthesis of 2,3-dihydropyrido[2,3-d]pyrimidine derivatives showed promising results against cancer cell lines. These compounds exhibited moderate to high cytotoxicity, making them candidates for further development in cancer therapy .

Case Studies

StudyFindingsApplications
Synthesis of ThienotriazolopyrimidinesDemonstrated anti-inflammatory effects with high safety marginsPotential therapeutic agents for inflammatory diseases
Antimicrobial Activity of Pyrido DerivativesSignificant antibacterial activity with MIC values lower than standard antibioticsDevelopment of new antimicrobial drugs
Cytotoxicity Studies on Pyrimidine DerivativesModerate to high cytotoxicity against cancer cell linesCandidates for anticancer drug development

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between these compounds and their biological targets. For instance, docking studies involving COX-2 enzymes have been conducted to elucidate the mechanism by which these compounds exert their anti-inflammatory effects . Such studies are crucial for optimizing lead compounds in drug discovery.

類似化合物との比較

Key Differences :

  • The target compound’s tartrate salt confers superior aqueous solubility compared to neutral derivatives .
  • Substituents like benzylthio or cinnamylthio enhance lipophilicity, improving blood-brain barrier penetration in anticancer applications .

Comparison with Other Acid Salts

Tartaric acid is often compared to other organic acids in salt formation:

Acid pKa Solubility (mg/mL) Common Applications References
Tartaric Acid 2.93 1,330 (water) Pharmaceutical salts (e.g., morantel tartrate); food additive
Fumaric Acid 3.02 6.3 (water) Polymer industry; less common in drugs due to lower solubility
Citric Acid 3.09 1,600 (water) Buffering agent; widely used in effervescent tablets

Advantages of Tartaric Acid :

  • Higher solubility than fumaric acid, making it preferable for oral formulations .
  • Chiral resolution capability due to its enantiomeric forms (D- and L-tartaric acid) .

生物活性

The compound 2,3-dihydroxybutanedioic acid; 1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine is a complex organic molecule that exhibits significant biological activity. This article explores its synthesis, chemical properties, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H16N2O4C_{12}H_{16}N_{2}O_{4}, with a molecular weight of approximately 236.27 g/mol. The structure includes a pyrimidine ring and a thiophene moiety, which contribute to its unique biological properties.

Synthesis Methods

The synthesis of this compound typically involves several organic reactions:

  • Condensation Reactions : Combining thiophene derivatives with pyrimidine precursors under acidic or basic conditions.
  • Oxidation and Reduction : Modifying functional groups such as hydroxyl and carboxyl groups to enhance biological activity.
  • Purification Techniques : Utilizing crystallization, distillation, or chromatography to isolate the final product.

Inhibition Mechanisms

The biological activity may be attributed to the following mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit key enzymes involved in tumor progression.
  • Cell Proliferation : Studies indicate that related pyrimidine derivatives can significantly reduce cell proliferation in cancer cell lines .

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a related compound in RT112 bladder cancer xenografts. The results indicated that the compound significantly reduced tumor size compared to controls, suggesting similar potential for our target compound .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of pyrimidine derivatives. The findings revealed that these compounds could effectively inhibit specific kinases associated with cancer progression, providing a rationale for further exploration of our target compound's biological activity .

Data Tables

Property Value
Molecular FormulaC12H16N2O4C_{12}H_{16}N_{2}O_{4}
Molecular Weight236.27 g/mol
Antitumor ActivitySignificant in xenograft models
Enzyme TargetsFGFR tyrosine kinases

Q & A

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization steps, while methanol/water mixtures improve recrystallization yields .
  • Catalysts : Use of K₂CO₃ or Et₃N as bases to deprotonate intermediates and drive thioether formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Advanced Question: How can stereochemical integrity be ensured during synthesis, particularly for the (E)-ethenyl configuration and tartaric acid salt formation?

Q. Methodological Answer :

  • (E)-Configuration Control :
    • Use of Wittig or Horner-Wadsworth-Emmons reactions with stabilized ylides to favor trans (E) olefin formation .
    • Monitor reaction progress via ¹H NMR (coupling constants: J = 12–16 Hz for trans isomers) .
  • Tartaric Acid Salt Formation :
    • Chiral resolution: Employ (2R,3R)-tartaric acid to selectively crystallize the desired enantiomer, verified by polarimetry or chiral HPLC .
    • X-ray crystallography: Confirm absolute configuration of single crystals grown in ethanol/water .

Data Contradiction Note : Discrepancies in optical rotation values across studies may arise from varying solvent systems or impurities. Cross-validation with HPLC (Chiralpak AD-H column) is recommended .

Basic Question: What analytical techniques are most effective for characterizing this compound and its derivatives?

Q. Methodological Answer :

  • Structural Elucidation :
    • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrimidine methyl at δ 2.4–2.6 ppm) .
    • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ expected for C₁₅H₁₈N₂O₆S: 354.0821) .
  • Purity Assessment :
    • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null results)?

Q. Methodological Answer :

  • Assay Design Considerations :
    • Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines for bacterial/fungal strains .
    • Include positive controls (e.g., ciprofloxacin for bacteria) and solvent controls (DMSO ≤1% v/v) .
  • Structure-Activity Relationship (SAR) Analysis :
    • Compare substituent effects: Methyl vs. ethyl groups at the pyrimidine 1-position may alter membrane permeability .
    • Evaluate tautomeric forms: Thione-thiol equilibria in the pyrimidine ring can affect target binding (confirmed via IR spectroscopy) .

Q. Methodological Answer :

  • In Silico Tools :
    • ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 inhibition, hepatotoxicity, and plasma protein binding .
    • Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 3A4 (CYP3A4) to assess metabolic degradation pathways .
  • Experimental Validation :
    • Microsomal Stability Assay : Incubate with rat liver microsomes (RLM) and monitor parent compound depletion via LC-MS/MS .

Basic Question: What are the stability considerations for long-term storage of this compound?

Q. Methodological Answer :

  • Degradation Pathways :
    • Hydrolysis of the tartrate salt in humid conditions, leading to free base precipitation .
    • Photooxidation of the thiophene ring under UV light .
  • Storage Recommendations :
    • Store at -20°C in amber vials under inert gas (N₂ or Ar).
    • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Question: How can tautomeric and conformational dynamics impact biological activity?

Q. Methodological Answer :

  • Tautomer Identification :
    • Use ¹H-¹⁵N HMBC NMR to detect enol-keto tautomerism in the pyrimidine ring .
    • DFT calculations (B3LYP/6-31G*) to predict energetically favored tautomers .
  • Conformational Analysis :
    • NOESY NMR to identify spatial proximity between the thiophene and pyrimidine moieties .
    • Correlate flexible dihydro-4H-pyrimidine ring conformations with target binding (e.g., molecular docking to DNA gyrase) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。